Benzo[b]thiophen-7-yl-p-tolylmethanol
Description
Benzo[b]thiophen-7-yl-p-tolylmethanol is a substituted benzo[b]thiophene derivative featuring a hydroxymethyl (-CH2OH) group bridging the benzo[b]thiophene core and a p-tolyl (4-methylphenyl) moiety. This structure combines aromatic heterocyclic and aryl components, which are common in pharmaceuticals and materials science due to their electronic and steric properties.
Properties
Molecular Formula |
C16H14OS |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
1-benzothiophen-7-yl-(4-methylphenyl)methanol |
InChI |
InChI=1S/C16H14OS/c1-11-5-7-12(8-6-11)15(17)14-4-2-3-13-9-10-18-16(13)14/h2-10,15,17H,1H3 |
InChI Key |
FMOAXTYMMBCVAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC3=C2SC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
- 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol (8a) Key Differences: Incorporates a propanol chain with a piperazine substituent, unlike the direct hydroxymethyl-p-tolyl linkage in the target compound. Impact: The piperazine group introduces basicity and hydrogen-bonding capacity, which may enhance receptor binding in pharmacological contexts. Physical Data: Melting point (148–149°C), IR peaks for O-H (3350 cm⁻¹), and aromatic C-H (3060 cm⁻¹) .
5,6-Dimethyl-4-phenyl-7-(thiophen-2-yl)benzo[b]thiophene (18)
- Key Differences : Lacks a hydroxymethyl group; instead, it features methyl, phenyl, and thiophene substituents.
- Impact : The thiophene and phenyl groups enhance π-conjugation, which could improve charge-transfer properties in materials applications. The absence of polar groups reduces solubility in aqueous media compared to the target compound .
- Physical Data : Melting point (143–144°C), HRMS m/z 321.0778 [M+H]⁺ .
Substituent Position and Electronic Effects
- Benzo[b]thiophene-2-carboxaldehyde ()
- Key Differences : Substituted with an aldehyde (-CHO) at position 2 instead of a hydroxymethyl-p-tolyl group at position 5.
- Impact : The aldehyde group increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). The p-tolyl group in the target compound may sterically hinder reactions at the benzene ring while enhancing lipophilicity .
Comparative Data Table
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